2-(Hydroxymethyl)-1-oxaspiro[5.5]undecan-9-one
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Overview
Description
2-(Hydroxymethyl)-1-oxaspiro[55]undecan-9-one is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a tetrahydrofuran ring and a cyclohexanone ring
Mechanism of Action
Target of Action
The primary target of 2-(Hydroxymethyl)-1-oxaspiro[5.5]undecan-9-one is the METTL3/METTL14 protein complex . This complex is part of the m6A regulation machinery, which plays a key role in a variety of diseases including several types of cancer, type 2 diabetes, and viral infections .
Mode of Action
The compound interacts with the METTL3/METTL14 protein complex, which is responsible for installing the methyl mark in RNA modifications . The dynamic and reversible nature of m6A is regulated by three types of proteins called ‘writers’, ‘readers’, and ‘erasers’. The METTL3/METTL14 complex is a ‘writer’ that installs the methyl mark .
Biochemical Pathways
The compound affects the m6A regulation machinery, which is involved in a wide array of biological processes . m6A has been found in all kinds of cellular RNA, including mRNA, tRNA, and rRNA, and its roles in gene expression regulation are various, ranging from splicing to translation, stability, and degradation .
Pharmacokinetics
The compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties as physicochemical characteristics were taken into account during hit optimization . This impacts the bioavailability of the compound, making it more effective in its action.
Result of Action
The compound shows target engagement in cells and is able to reduce the m6A/A level of polyadenylated RNA in MOLM-13 (acute myeloid leukemia) and PC-3 (prostate cancer) cell lines . This indicates that the compound has a significant effect at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-1-oxaspiro[5.5]undecan-9-one typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method involves the reaction of a suitable cyclohexanone derivative with a tetrahydrofuran derivative under acidic conditions to form the spiro junction. The reaction conditions often include the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)-1-oxaspiro[5.5]undecan-9-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.
Major Products Formed
Oxidation: 2-(Carboxymethyl)-1-oxaspiro[5.5]undecan-9-one.
Reduction: 2-(Hydroxymethyl)-1-oxaspiro[5.5]undecan-9-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Hydroxymethyl)-1-oxaspiro[5.5]undecan-9-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins
Comparison with Similar Compounds
Similar Compounds
1,4,9-Triazaspiro[5.5]undecan-2-one: A spirocyclic compound with a similar core structure but different functional groups.
1-oxa-9-azaspiro[5.5]undecane: Another spirocyclic compound with a different heteroatom in the ring.
Uniqueness
2-(Hydroxymethyl)-1-oxaspiro[55]undecan-9-one is unique due to its specific combination of functional groups and spirocyclic structure
Properties
IUPAC Name |
2-(hydroxymethyl)-1-oxaspiro[5.5]undecan-9-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c12-8-10-2-1-5-11(14-10)6-3-9(13)4-7-11/h10,12H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOMWBGTALFARB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC2(C1)CCC(=O)CC2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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